molecular formula C15H14BrN3O2 B294021 N-{2-[(4-bromobenzoyl)amino]ethyl}nicotinamide

N-{2-[(4-bromobenzoyl)amino]ethyl}nicotinamide

Cat. No. B294021
M. Wt: 348.19 g/mol
InChI Key: XMUSQEYWVDFKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-bromobenzoyl)amino]ethyl}nicotinamide, also known as BNAE, is a novel compound that has gained significant attention in the field of scientific research. BNAE is a small molecule that has been synthesized and studied for its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of N-{2-[(4-bromobenzoyl)amino]ethyl}nicotinamide is not fully understood, but it is believed to act through multiple pathways. N-{2-[(4-bromobenzoyl)amino]ethyl}nicotinamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. N-{2-[(4-bromobenzoyl)amino]ethyl}nicotinamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism. Additionally, N-{2-[(4-bromobenzoyl)amino]ethyl}nicotinamide has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival.
Biochemical and Physiological Effects:
N-{2-[(4-bromobenzoyl)amino]ethyl}nicotinamide has been shown to have various biochemical and physiological effects. In cancer research, N-{2-[(4-bromobenzoyl)amino]ethyl}nicotinamide has been shown to induce apoptosis and inhibit angiogenesis. In Alzheimer's disease research, N-{2-[(4-bromobenzoyl)amino]ethyl}nicotinamide has been shown to reduce oxidative stress and improve cognitive function. In diabetes research, N-{2-[(4-bromobenzoyl)amino]ethyl}nicotinamide has been shown to improve glucose metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

N-{2-[(4-bromobenzoyl)amino]ethyl}nicotinamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. N-{2-[(4-bromobenzoyl)amino]ethyl}nicotinamide is also stable and can be easily synthesized in large quantities. However, N-{2-[(4-bromobenzoyl)amino]ethyl}nicotinamide has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with. Additionally, N-{2-[(4-bromobenzoyl)amino]ethyl}nicotinamide has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for N-{2-[(4-bromobenzoyl)amino]ethyl}nicotinamide research. One direction is to study the potential therapeutic applications of N-{2-[(4-bromobenzoyl)amino]ethyl}nicotinamide in other diseases, such as cardiovascular disease and neurodegenerative diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of N-{2-[(4-bromobenzoyl)amino]ethyl}nicotinamide in vivo to better understand its potential therapeutic applications. Additionally, research can be done to improve the solubility of N-{2-[(4-bromobenzoyl)amino]ethyl}nicotinamide in water to make it more accessible for lab experiments.

Synthesis Methods

N-{2-[(4-bromobenzoyl)amino]ethyl}nicotinamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-bromobenzoyl chloride, which is then reacted with ethylenediamine to form 4-bromobenzoyl ethylenediamine. This intermediate is then reacted with nicotinoyl chloride to form N-{2-[(4-bromobenzoyl)amino]ethyl}nicotinamide. The final product is purified using column chromatography.

Scientific Research Applications

N-{2-[(4-bromobenzoyl)amino]ethyl}nicotinamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, N-{2-[(4-bromobenzoyl)amino]ethyl}nicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-{2-[(4-bromobenzoyl)amino]ethyl}nicotinamide has been shown to improve cognitive function and reduce oxidative stress. In diabetes research, N-{2-[(4-bromobenzoyl)amino]ethyl}nicotinamide has been shown to improve glucose metabolism and insulin sensitivity.

properties

Molecular Formula

C15H14BrN3O2

Molecular Weight

348.19 g/mol

IUPAC Name

N-[2-[(4-bromobenzoyl)amino]ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C15H14BrN3O2/c16-13-5-3-11(4-6-13)14(20)18-8-9-19-15(21)12-2-1-7-17-10-12/h1-7,10H,8-9H2,(H,18,20)(H,19,21)

InChI Key

XMUSQEYWVDFKEK-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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